molecular formula C6H7BN4O2 B2487357 (5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid CAS No. 2377607-57-1

(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid

Cat. No.: B2487357
CAS No.: 2377607-57-1
M. Wt: 177.96
InChI Key: REJTUOUOBFPJIB-UHFFFAOYSA-N
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Description

(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid, also known as MTPBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTPBA has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In

Scientific Research Applications

Synthesis and Application in Imaging

The compound has been a critical precursor in the synthesis of PET ligands for imaging. For instance, its derivative was used in the development of a highly selective CRF1 antagonist, which is a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).

Chemical Synthesis and Medicinal Chemistry

This compound has been instrumental in synthesizing a variety of chemical structures. Researchers have used it for the Suzuki cross-coupling synthesis of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting its versatility in chemical reactions and potential applications in medicinal chemistry (Aly, 2006), (Rádl et al., 2010).

Fluorescence and Spectroscopy

The compound has been used to synthesize fluorescent molecules, like the fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines. These compounds have shown significant quantum yields, making them valuable in fluorescence and spectroscopy applications (Abarca et al., 2006).

Pharmacological Research

In pharmacological contexts, derivatives of this compound have been explored for their affinity and selectivity toward various receptors, such as A1 adenosine receptors, suggesting its potential in the development of therapeutic agents (Manetti et al., 2005).

Properties

IUPAC Name

(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJTUOUOBFPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N2C(=NN=N2)C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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